1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with isoquinoline derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(3,4,5-Trimethoxybenzyl)isoquinoline
- 1-(3,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 3,4,5-Trimethoxybenzyl chloride
Comparison: 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
61672-55-7 |
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Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C19H19NO4.ClH/c1-22-17-10-12(11-18(23-2)19(17)24-3)9-15-13-5-4-6-16(21)14(13)7-8-20-15;/h4-8,10-11,21H,9H2,1-3H3;1H |
InChI Key |
PSCIJQIUUVNQJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=C2C=CC=C3O.Cl |
Origin of Product |
United States |
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